molecular formula C20H17FO3S B7782306 trans-Sulindac CAS No. 49627-22-7

trans-Sulindac

Cat. No. B7782306
CAS RN: 49627-22-7
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-RQZCQDPDSA-N
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Description

A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.

Scientific Research Applications

  • Mechanism of Action in Cancer Cells : Trans-Sulindac has been shown to activate nuclear translocation of apoptosis-inducing factors such as AIF, DFF40, and endonuclease G in colon cancer cells. This action is associated with large-scale DNA fragmentation, suggesting a predominantly AIF-mediated cell death process (Park et al., 2005).

  • Chemotherapy Enhancement : Trans-Sulindac may enhance the anti-cancer activity of other chemotherapeutic agents like anthracyclines by acting as a competitive substrate for multi-drug resistance protein-1 (MRP-1), a key protein in drug resistance (O’Connor et al., 2006).

  • Apoptosis Induction via Death Receptors : Sulindac sulfide, a major metabolite of Sulindac, induces apoptosis in colon and prostate cancer cells through up-regulation of death receptor 5 and activation of the caspase 8-dependent pathway (Huang et al., 2001).

  • Inhibition of Ras Signaling : Trans-Sulindac sulfide inhibits Ras-induced malignant transformation and Ras/Raf-dependent transactivation, crucial in cancer progression (Herrmann et al., 1998).

  • Inhibition of NF-κB Pathway : Trans-Sulindac and its metabolites can inhibit the NF-κB pathway in colon cancer and other cell lines, a pathway often associated with cancer development and inflammation (Yamamoto et al., 1999).

  • Impact on Placental Transfer : Studies indicate that trans-Sulindac sulfide, formed through hepatic metabolism, reaches the fetus in higher concentrations than Sulindac or indomethacin, with implications for its use as a tocolytic agent (Lampela et al., 1999).

  • Regulation of Metabolic Enzymes : Trans-Sulindac regulates the expression of enzymes like cytochromes P450 1A1, 1A2, and 1B1, which are involved in the detoxification steps of environmental carcinogens (Ciolino et al., 2005).

  • Role in Inhibiting COX-2 Expression : Trans-Sulindac sulfone, another metabolite, inhibits cyclooxygenase-2 (COX-2) expression in colon cancer cells, thus reducing cancer growth by distinct mechanisms from its sulfide counterpart (Taylor et al., 2000).

properties

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860554
Record name trans-Sulindac
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Sulindac

CAS RN

53933-60-1, 38194-50-2, 49627-22-7
Record name trans-Sulindac
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Record name trans-Sulindac
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Record name trans-Sulindac
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Record name Sulindac
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Record name (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC, TRANS-
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Synthesis routes and methods I

Procedure details

N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine. Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate (0.03 mole) in a mixture of 25 ml. of anhydrous ethanol and 2.5 ml. of 1N sodium hydroxide is allowed to stand at room temperature for 18 hours. The solution is diluted with water and extracted with ether. The aqueous layer is acidified with dilute hydrochloric acid and the organic product is extracted with ethyl acetate, washed with water and dried over sodium sulfate. Evaporation of the solution gives N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetic acid, the corresponding indenyl acyl glycine is obtained, which can be converted to the corresponding sulfonyl derivative using the procedure of Example 1E.
Name
N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate
Quantity
0.03 mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid (2.25 g.) dissolved in 80 ml. of fluorotrichloromethane was ultraviolet irradiated and stirred at -15° C. for 80 min.; meanwhile 1.2 g. of fluoroxytrifluoromethane was passed in. The residue obtained after evaporation of the solvent was subjected to chromatography on a silica gel column, to give 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid, m.p. 188°-189° C.
Name
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
Quantity
2.25 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Stubbs, LL Ng, LA Entwistle, WF Bayne - Journal of Chromatography B …, 1987 - Elsevier
… The present method resolves sulindac and trans-sulindac as well as sulindac sulfone and trans-sulindac sulfone. No evidence for resolution of sulindac sulfide and truns-sulindac …
Number of citations: 5 www.sciencedirect.com
J Jarabak - Prostaglandins, 1988 - Elsevier
… and trans-sulindac sulfide and mand trans-sulindac inhibit the NAD-linked enzyme as well or … and trans-sulindac sulfide are sufficiently strong inhibitors of the NADlinked enzyme (XiS …
Number of citations: 11 www.sciencedirect.com
ML Cotton, GRB Down - Journal of Chromatography A, 1983 - Elsevier
… 8 was considerably weaker than for the trans-sulindac. The contribution of NINsTR to efficiency was significant from 35 to 55C and accounted for the shallow optimum observed at 4045…
Number of citations: 27 www.sciencedirect.com
A Manchanda, M Bookwala, PLD Wildfong… - Pharmaceutical …, 2023 - Springer
… Three structurally related compounds – cis-sulindac (c-SUL), trans-sulindac (t-SUL) and indomethacin … Estimation of α and K eq for cis-sulindac, trans-sulindac and indomethacin related …
Number of citations: 3 link.springer.com
K Kawabata, A Miyoshi, H Nishi - Photochem, 2022 - mdpi.com
Photostabilization is an important methodology to ensure both the quality and quantity of photodegradable pharmaceuticals. The purpose of our study is to develop a photostabilization …
Number of citations: 3 www.mdpi.com
A Manchanda - 2019 - opencommons.uconn.edu
… The two structurally related compounds for indomethacin cis-sulindac and trans-sulindac investigated here, acted as crystallization inhibitors, while the impurity of indomethacin, …
Number of citations: 0 opencommons.uconn.edu
K KAWABATA, Y MIZUTA, K ISHIHARA, A TAKATO… - …, 2019 - jstage.jst.go.jp
Change of the dosage form of the medicine is a useful method for the improvement of the medicine-taking compliance. However, the photostability of the medicine may be decreased on …
Number of citations: 14 www.jstage.jst.go.jp

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